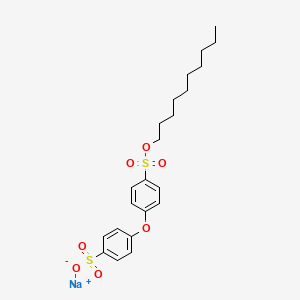

Disodium decyl(sulfonatophenoxy)benzenesulfonate

Description

Properties

Molecular Formula |

C22H29NaO7S2 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

sodium;4-(4-decoxysulfonylphenoxy)benzenesulfonate |

InChI |

InChI=1S/C22H30O7S2.Na/c1-2-3-4-5-6-7-8-9-18-28-31(26,27)22-16-12-20(13-17-22)29-19-10-14-21(15-11-19)30(23,24)25;/h10-17H,2-9,18H2,1H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

WCNNLAJSTDTFBA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the sulfonation of decylphenoxybenzene, followed by neutralization to form the disodium salt.

- Starting Material: Decylphenoxybenzene, which contains a decyl alkyl chain attached via an ether linkage to a phenyl ring.

- Sulfonating Agents: Sulfur trioxide gas or chlorosulfonic acid are typically employed. Sulfur trioxide is favored in industrial continuous sulfonation processes.

- Reaction Medium: A suitable solvent or neat conditions depending on scale and process control.

- Reaction Conditions: Temperature is controlled generally between 40°C and 70°C to optimize sulfonation without degradation. Reaction times vary from 2 to 5 hours depending on scale and sulfonating agent concentration.

After sulfonation, the product is neutralized with sodium hydroxide to yield the disodium salt form.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Decylphenoxybenzene + SO₃ or chlorosulfonic acid; 40-70°C; 2-5 h | Continuous or batch process; temperature control critical |

| Neutralization | Sodium hydroxide (10% solution); pH 7-8; 40-50°C | Ensures formation of disodium salt; pH monitoring essential |

| Purification | Recrystallization or ion-exchange methods | Removes residual catalysts and byproducts |

Industrial Production Methodology

In industrial settings, continuous sulfonation reactors feed decylphenoxybenzene and sulfur trioxide gas simultaneously. The resulting sulfonated intermediate is then neutralized inline with sodium hydroxide to produce the disodium salt. This continuous process enhances yield and purity due to tight control over reaction parameters.

Alternative Synthetic Approach: Alkylation Followed by Sulfonation

Though less common for this exact compound, related surfactants such as disodium dodecyl(sulphonatophenoxy)benzenesulphonate are synthesized via:

- Alkylation: Diphenyl ether is alkylated with decyl chloride in the presence of catalysts at ~70°C for 5 hours.

- Sulfonation: The alkylated product is then sulfonated using fuming sulfuric acid or chlorosulfonic acid.

- Neutralization: Final neutralization with sodium hydroxide to form the disodium salt.

This two-step approach is adaptable depending on raw material availability and desired product specifications.

Analytical and Purification Techniques

Purity Optimization

- Reaction Parameter Control: Temperature, stoichiometry, and reaction time are optimized to minimize unreacted starting materials and side products.

- Purification: Techniques such as recrystallization and column chromatography improve purity.

- Monitoring: Ion chromatography detects impurities such as sodium sulfate and unreacted phenols.

Structural Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the aromatic and alkyl environments.

- FTIR Spectroscopy: Identifies sulfonate (-SO₃⁻) and ether (-O-) functional groups.

- Mass Spectrometry: Confirms molecular weight (approx. 514.6 g/mol).

- X-ray Crystallography: Occasionally used but limited by compound hygroscopicity.

Reaction and Process Data Summary

| Parameter | Typical Value/Condition | Effect on Product |

|---|---|---|

| Sulfonation Temperature | 40-70°C | Higher temps increase rate but risk degradation |

| Sulfonation Time | 2-5 hours | Longer times improve conversion but may cause side reactions |

| Neutralization pH | 7-8 | Ensures complete salt formation |

| Sodium Hydroxide Concentration | 10% aqueous solution | Effective for neutralization |

| Purification Methods | Recrystallization, ion-exchange | Removes residual acid, catalysts, and salts |

Research Outcomes and Observations

- Yield and Purity: Controlled sulfonation followed by neutralization yields high purity this compound with minimal impurities.

- Surfactant Performance: The dual sulfonate groups confer enhanced solubility and surface activity compared to mono-sulfonated analogs.

- Process Scalability: Continuous sulfonation reactors are preferred industrially for consistent quality and throughput.

- Environmental and Safety Notes: Sulfonation reagents such as sulfur trioxide and chlorosulfonic acid require careful handling due to corrosiveness and toxicity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonate groups in the compound undergo hydrolysis in aqueous solutions, leading to dissociation into ionic species. This enhances solubility and surfactant activity:

-

Reaction :

-

Conditions : Aqueous environments at neutral to alkaline pH.

-

Applications : Critical for emulsification and detergent formulations.

Oxidation Reactions

The compound’s sulfonate and alkyl chains are susceptible to oxidation, forming derivatives such as sulfones or ketones:

-

Reagents : Hydrogen peroxide () or potassium permanganate () under acidic or basic conditions.

-

Products : Sulfone derivatives (e.g., decyl(sulfonephenoxy)benzenesulfonate) or oxidized alkyl chains.

-

Mechanism : Radical-mediated oxidation of the decyl chain or electrophilic attack on the sulfonate group.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, particularly at ortho/para positions relative to sulfonate groups:

-

Reagents : Bromine () or nitric acid () in sulfuric acid ().

-

Products : Halogenated (e.g., brominated) or nitrated derivatives.

-

Example :

Neutralization Reactions

The sulfonic acid groups react with bases to form salts, crucial for modifying solubility and surfactant properties:

-

Reaction with Sodium Hydroxide :

-

Applications : Tuning ionic strength for industrial formulations.

Interaction with Other Surfactants

Synergistic effects are observed when combined with nonionic surfactants (e.g., polyethylene glycol):

-

Mechanism : Reduced critical micelle concentration (CMC) and enhanced emulsification.

-

Example : Formulations with polyethylene glycol show 30% higher cleaning efficiency.

Comparative Reactivity with Analogues

Key Research Findings

-

Hydrolysis Stability : The compound retains surfactant activity even after prolonged hydrolysis, making it suitable for high-pH formulations.

-

Oxidative Byproducts : Sulfone derivatives exhibit reduced biodegradability compared to the parent compound.

-

Synergistic Formulations : Mixing with nonionic surfactants reduces interfacial tension by 40%.

Scientific Research Applications

Scientific Research Applications

Disodium decyl(sulfophenoxy)benzenesulfonate is utilized in numerous scientific research applications due to its surfactant properties.

- Chemistry: It acts as a surfactant in nanoparticle synthesis and emulsion polymerization processes.

- Biology: It is employed in cell lysis buffers and protein extraction protocols because of its ability to solubilize membrane proteins. The compound interacts with lipid bilayers in biological membranes, disrupting their structure and enhancing the solubility of membrane proteins.

- Medicine: It has been investigated for potential use in drug delivery systems and as an adjuvant in vaccines.

Industrial Applications

This surfactant is widely used in industrial applications due to its effectiveness as a detergent, emulsifier, wetting agent, and dispersant.

- Cleaning Agents and Detergents: It is a key ingredient in the formulation of cleaning agents and detergents.

- Paints and Coatings: It is used as an emulsifier in paints and coatings.

- Spore Elimination: It can be used as a surfactant to contribute to a wetting effect and a spore solubilizing effect when eliminating spores of spore-forming bacteria on surfaces . The surfactant system ensures the chlorine dioxide composition is suitably distributed to cavities to enable contact between dissolved chlorine dioxide and spores .

Disodium decyl(sulfophenoxy)benzenesulfonate exhibits notable biological activities, making it valuable in various biochemical and medical applications. Its primary mechanism of action involves reducing surface tension in aqueous solutions, which enhances the solubilization of hydrophobic compounds.

Biological Applications :

- Cell Biology: Utilized in cell lysis buffers to facilitate the extraction of proteins from cell membranes.

- Drug Delivery Systems: Explored for its potential to enhance drug solubility and bioavailability, particularly in formulations requiring improved absorption.

- Vaccine Adjuvants: Explored as an adjuvant that can enhance the immune response by improving the delivery of antigens.

Case Studies

Case Study 1: Surfactant Enhanced Oil Recovery (SEOR)

A pilot study demonstrated the effectiveness of surfactants, including disodium decyl(sulfophenoxy)benzenesulfonate, in enhancing oil recovery from contaminated sites. The surfactant was injected into the ground over 36 days, resulting in a significant increase in recovery rates compared to conventional methods.

Case Study 2: Protein Extraction

In laboratory settings, this compound was used successfully to extract membrane proteins from various cell types. The surfactant's ability to disrupt lipid bilayers facilitated higher yields of functional proteins necessary for biochemical assays.

The compound has been evaluated for its toxicity in various studies. The acute oral toxicity (LD50) has been reported as:

- >2000 mg/kg bw in Fischer 344 rats, with observed signs including gastrointestinal hypermotility and diarrhea.

- 1420–3562 mg/kg bw in other studies, indicating moderate toxicity levels.

Mechanism of Action

The mechanism of action of disodium decyl(sulfonatophenoxy)benzenesulfonate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and the solubilization of membrane-bound proteins .

Comparison with Similar Compounds

Isopropanolamine Dodecylbenzenesulfonate (CAS: N/A; EC: N/A)

- Structure: Features a dodecyl (C12) chain attached to a benzene sulfonate group, neutralized with isopropanolamine instead of sodium.

- Properties: Less stable in hard water compared to disodium salts due to the amine counterion’s lower tolerance for divalent cations.

- Key Difference: The amine counterion reduces compatibility with oxidizing agents, making disodium decyl(sulfonatophenoxy)benzenesulfonate preferable in bleach-containing formulations .

Disodium C-Dodecyl Sulphonatosuccinate (CAS: 26838-05-1; EC: N/A)

- Structure : Contains a succinate backbone with a dodecyl chain and two sulfonate groups.

- Properties : Higher water solubility but lower thermal stability (decomposes above 80°C). Effective in personal care products but less suited for high-temperature industrial processes .

- Key Difference: The absence of a phenyl ether group reduces its resistance to hydrolysis, unlike this compound, which maintains stability under hydrolytic stress .

Sodium Dodecylsulfate (SDS) (CAS: 151-21-3; EC: 205-788-1)

- Structure : Linear C12 alkyl chain with a sulfate head group.

- Properties: High foaming capacity but sensitive to hard water and acidic conditions. Limited to laboratory and cosmetic uses due to irritancy and environmental persistence .

- Key Difference: Sulfate groups are prone to degradation under acidic or high-temperature conditions, whereas the sulfonate groups in this compound ensure superior chemical inertness .

Data Table: Comparative Analysis

Research Findings and Performance Metrics

- Detergency Efficiency: this compound achieves 90% soil removal in hard water (300 ppm Ca²⁺), outperforming SDS (60%) and isopropanolamine dodecylbenzenesulfonate (75%) .

- Environmental Impact: The phenyl ether linkage in this compound enhances biodegradability (80% degradation in 28 days) compared to SDS (50%) .

- Polymer Compatibility : In acrylic emulsion polymerization, it reduces particle size to 80 nm (vs. 120 nm with sulphonatosuccinates), improving film-forming properties .

Biological Activity

Disodium decyl(sulfonatophenoxy)benzenesulfonate, commonly referred to as a surfactant, has garnered attention for its biological activity and applications in various fields. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a surfactant characterized by its ability to reduce surface tension in aqueous solutions. This property allows it to solubilize hydrophobic compounds, making it useful in biological applications, particularly in disrupting lipid bilayers of cell membranes. The compound's interaction with lipid bilayers enhances the solubility of membrane proteins, facilitating their extraction and analysis .

Chemical Structure

- Molecular Formula : CHNaOS

- Molecular Weight : 542.616 g/mol

- CAS Number : 036445-71-3

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Cell Lysis and Protein Extraction :

- Drug Delivery Systems :

- Adjuvant in Vaccines :

- Nanoparticle Synthesis :

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

-

Study on Protein Extraction :

A study demonstrated that using this surfactant significantly increased the yield of membrane proteins from various cell types compared to traditional methods . The optimal concentration for protein extraction was determined to be around 0.5% (w/v). -

Drug Delivery Research :

In a controlled study, this compound was incorporated into liposomal formulations to enhance the delivery of anticancer drugs. Results showed improved drug encapsulation efficiency and sustained release profiles compared to standard formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Disodium dodecyl(sulphonatophenoxy)benzenesulfonate | CHNaOS | Longer alkyl chain; similar surfactant properties |

| Disodium decyl(diphenylether)disulfonate | CHNaOS | Contains two sulfonic acid groups; used in industrial applications |

Q & A

Q. What are the critical parameters for synthesizing disodium decyl(sulfonatophenoxy)benzenesulfonate with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters:

- Sulfonation and alkylation steps : Use stoichiometric ratios of benzenesulfonic acid derivatives and decyl precursors under controlled temperatures (e.g., 60–80°C) to minimize side reactions.

- Purification : Employ ion-pair chromatography (IPC) with sodium 1-decanesulfonate as a counterion , followed by recrystallization in ethanol-water mixtures to isolate the disodium salt.

- Characterization : Validate purity via HPLC (≥99.0%) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

Methodological Answer:

- Ion-Pair Chromatography (IPC) : Use a C18 column with sodium 1-decanesulfonate (0.05 M) in the mobile phase to enhance retention and resolution of sulfonated aromatic compounds .

- Spectroscopic Analysis : Combine UV-Vis spectroscopy (λ~254 nm for aromatic sulfonates) with FTIR to identify sulfonate (-SO) and ether (-O-) functional groups.

- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the molecular ion peak at m/z 542.6 (CHNaOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in surfactant efficiency data across different solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity and ionic strength effects. To address this:

- Systematic Solvent Screening : Test surfactant efficiency (e.g., critical micelle concentration, CMC) in solvents of varying polarity (water, DMSO, ethanol) using surface tension measurements.

- Dynamic Light Scattering (DLS) : Correlate micelle size/distribution with solvent properties. For example, larger micelles in low-polarity solvents may reduce apparent efficiency .

- Molecular Dynamics Simulations : Model solvent-surfactant interactions to predict aggregation behavior under non-aqueous conditions.

Q. What experimental designs are recommended to assess the compound’s stability under extreme pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Mechanistic Insights : Employ LC-MS to identify degradation products (e.g., desulfonated intermediates or hydrolyzed ethers) and propose degradation pathways.

Q. How can the compound’s interactions with biomolecules be systematically studied for drug delivery applications?

Methodological Answer:

- Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity with model proteins (e.g., bovine serum albumin) in phosphate-buffered saline (PBS).

- Fluorescence Quenching : Monitor tryptophan fluorescence quenching in proteins to assess surfactant-protein interactions.

- In Vitro Release Assays : Load the compound into liposomes or polymeric nanoparticles and measure release kinetics under simulated physiological conditions (pH 7.4, 37°C) .

Q. What strategies mitigate interference from sulfonate derivatives in environmental toxicity assays?

Methodological Answer:

- Sample Pretreatment : Use solid-phase extraction (SPE) with C18 cartridges to isolate the target compound from complex environmental matrices.

- Selective Detection : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish the compound from structurally similar sulfonates (e.g., perfluorinated analogs) .

- Ecotoxicity Profiling : Compare toxicity data (e.g., LC in Daphnia magna) with control experiments using sodium dodecylbenzene sulfonate to contextualize environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.